molecular formula C8H5BrN2O2 B1291794 6-bromo-1H-indazole-3-carboxylic acid CAS No. 660823-36-9

6-bromo-1H-indazole-3-carboxylic acid

Cat. No. B1291794
M. Wt: 241.04 g/mol
InChI Key: QDQJIDDXPACPKY-UHFFFAOYSA-N
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Description

6-bromo-1H-indazole-3-carboxylic acid is a compound that is closely related to various indazole derivatives which are of significant interest in the field of medicinal chemistry and materials science. While the provided papers do not directly discuss 6-bromo-1H-indazole-3-carboxylic acid, they do provide insights into similar compounds and their chemical properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related indazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves starting from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine, and subsequent conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical multi-step nature of synthesizing indazole derivatives, which may be similar to the synthesis of 6-bromo-1H-indazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . These techniques are essential for confirming the structure of synthesized compounds, including 6-bromo-1H-indazole-3-carboxylic acid.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. The reactivity of carboxylic acid derivatives, for instance, has been explored using derivatization reagents in high-performance liquid chromatography (HPLC) for sensitive detection . Such reactivity studies are crucial for understanding how indazole carboxylic acids, including the 6-bromo derivative, might be modified or utilized in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their functional groups and molecular structure. For example, the presence of bromine in the indazole ring can affect the compound's reactivity and physical properties, such as solubility and melting point. The papers provided do not directly discuss the properties of 6-bromo-1H-indazole-3-carboxylic acid, but they do provide a context for understanding how substituents on the indazole core can impact these properties .

Scientific Research Applications

Synthesis and Structural Characterization

  • 6-Bromo-1H-indazole-3-carboxylic acid and its derivatives play a significant role in the field of chemical synthesis and structural characterization. For instance, the synthesis and spectroscopic characterization of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been thoroughly investigated, contributing to the understanding of crystal structures and molecular interactions in such compounds (Anuradha et al., 2014).

Study of Molecular Properties

  • Research has been conducted to understand the molecular properties of indazole derivatives, including 1H-indazole-3-carboxylic acid. Studies have focused on determining properties like the enthalpy of formation, both in condensed and gas phases, which are crucial for understanding the energetics and potential applications of these compounds (Orozco-Guareño et al., 2019).

Development of Novel Compounds

  • Indazole derivatives, including those related to 6-bromo-1H-indazole-3-carboxylic acid, are pivotal in the development of new compounds with potential applications in various fields. For example, the creation of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes from indazole demonstrates the versatility and potential of these compounds in synthetic chemistry (Schmidt et al., 2006).

Crystallography and Pharmaceutical Applications

  • The study of crystal structures, like that of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, helps in understanding the polymorphism and stability of such compounds, which is critical in pharmaceutical applications (Hu Yong-zhou, 2008).

Catalysis and Enzyme Inhibition

  • Derivatives of 6-bromo-1H-indazole-3-carboxylic acid are used in the synthesis of compounds with potential catalytic and enzyme inhibition activities. Studies on related compounds, such as 1H-pyridin-4-yl-3,5-disubstituted indazoles, have shown their ability to inhibit enzymes like Akt kinase, suggesting applications in medicinal chemistry (Gogireddy et al., 2014).

properties

IUPAC Name

6-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJIDDXPACPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646113
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indazole-3-carboxylic acid

CAS RN

660823-36-9
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of 6-bromoisatin (10 g, 22 mmol) in 1N aqueous NaOH solution (48 Ml) was stirred at 50° C. for 1 h. The mixture was cooled to 0° C. Sodium nitrite (3 g, 22 mmol) solution in water (11 Ml) was added dropwise for 15 min at 0° C. The mixture was added to the solution of water (90 Ml) and sulfuric acid (4.6 Ml) at 0° C. for 15 min. The mixture was added to the solution of conc. hydrochloric acid (40 Ml) and SnCl2.2H2O (24 g, 53 mmol). After 1 h, the mixture was filtered and washed with water. The solid was dried through air flow to give the titled compound (8.98 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zhang, X Fang, C Wang, Y Hua, C Huang… - European Journal of …, 2020 - Elsevier
… 6-Bromo-1H-indazole-3-carboxylic acid (8) To a stirring solution of NaOH (0.386ámg, 19.3ámmol) in H 2 O (10ámL) was added 6-bromoindoline-2,3-dione 7 (2.00ág, 17.7ámmol). The …
Number of citations: 5 www.sciencedirect.com
L Turner, C Trinh, R Hubball, K Orritt, CC Lin, J Burns… - 2021 - chemrxiv.org
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials for FGFR…
Number of citations: 2 chemrxiv.org
LD Turner, CH Trinh, RA Hubball… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials. Pan-…
Number of citations: 16 pubs.acs.org

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